Cap-Competitive vs. PPI Inhibitor Potency
eIF4E-IN-5 inhibits eIF4E by directly competing with the mRNA 5' cap for binding to the eIF4E cap-binding pocket, a mechanism distinct from that of comparator compounds [1]. In contrast, 4E1RCat inhibits eIF4E-eIF4G and eIF4E-4E-BP1 protein-protein interactions (PPI), with an IC50 of 3.2-4 μM [2][3]. eFT508 (Tomivosertib) inhibits upstream MNK1/2 kinases (IC50=1-2 nM), thereby indirectly reducing eIF4E phosphorylation at Ser209 (IC50=2-16 nM) [4][5]. This mechanistic divergence means that eIF4E-IN-5, 4E1RCat, and eFT508 are not interchangeable for probing eIF4E function, as they target distinct nodes of the translation initiation machinery [1].
| Evidence Dimension | Molecular Mechanism of Action |
|---|---|
| Target Compound Data | Direct, cap-competitive inhibitor of eIF4E |
| Comparator Or Baseline | 4E1RCat: PPI inhibitor (eIF4E:eIF4G and eIF4E:4E-BP1); eFT508: MNK1/2 kinase inhibitor (indirect effect on eIF4E phosphorylation) |
| Quantified Difference | Mechanistically distinct; not directly comparable in a single quantitative assay |
| Conditions | Biochemical and cellular mechanism-of-action studies |
Why This Matters
Selecting eIF4E-IN-5 ensures experimental interrogation of direct cap-binding inhibition rather than alternative eIF4E pathway nodes, critical for mechanism-specific studies.
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- [4] Reich SH, et al. Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition. J Med Chem. 2018;61(8):3516-3540. View Source
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